molecular formula C24H20N2O4 B5553475 2-[[(2,2-Diphenylcyclopropanecarbonyl)amino]carbamoyl]benzoic acid

2-[[(2,2-Diphenylcyclopropanecarbonyl)amino]carbamoyl]benzoic acid

Cat. No.: B5553475
M. Wt: 400.4 g/mol
InChI Key: XLRLHZURCGBFAQ-UHFFFAOYSA-N
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Description

2-[[(2,2-Diphenylcyclopropanecarbonyl)amino]carbamoyl]benzoic acid is a complex organic compound characterized by its unique cyclopropane ring structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2,2-Diphenylcyclopropanecarbonyl)amino]carbamoyl]benzoic acid typically involves multiple steps, starting with the formation of the cyclopropane ring. One common method involves the reaction of diphenylcyclopropanecarbonyl chloride with an appropriate amine to form the intermediate compound. This intermediate is then reacted with benzoic acid derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[(2,2-Diphenylcyclopropanecarbonyl)amino]carbamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-[[(2,2-Diphenylcyclopropanecarbonyl)amino]carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[[(2,2-Diphenylcyclopropanecarbonyl)amino]carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[[(2,2-Diphenylcyclopropanecarbonyl)amino]carbamoyl]benzoic acid derivatives: Compounds with similar structures but different substituents.

    Cyclopropane-containing compounds: Other compounds featuring the cyclopropane ring, which may exhibit similar reactivity.

    Benzoic acid derivatives: Compounds with modifications to the benzoic acid moiety, offering different chemical properties.

Uniqueness

This compound is unique due to its combination of a cyclopropane ring and multiple functional groups, providing a versatile platform for chemical modifications and applications.

Properties

IUPAC Name

2-[[(2,2-diphenylcyclopropanecarbonyl)amino]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c27-21(18-13-7-8-14-19(18)23(29)30)25-26-22(28)20-15-24(20,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20H,15H2,(H,25,27)(H,26,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRLHZURCGBFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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